Thiomorpholine-4-carboximidamide Hydroiodide
CAS No.: 219618-33-4
Cat. No.: VC5972134
Molecular Formula: C5H12IN3S
Molecular Weight: 273.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219618-33-4 |
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Molecular Formula | C5H12IN3S |
Molecular Weight | 273.14 |
IUPAC Name | thiomorpholine-4-carboximidamide;hydroiodide |
Standard InChI | InChI=1S/C5H11N3S.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H |
Standard InChI Key | DARVSRPLQYIROQ-UHFFFAOYSA-N |
SMILES | C1CSCCN1C(=N)N.I |
Introduction
Chemical Structure and Physicochemical Properties
Thiomorpholine-4-carboximidamide hydroiodide belongs to the class of nitrogen-sulfur heterocycles. The thiomorpholine ring distinguishes it from analogous morpholine derivatives by replacing an oxygen atom with sulfur, enhancing its electronic and steric properties. The carboximidamide group () introduces nucleophilic character, enabling participation in diverse chemical reactions.
Molecular Geometry and Stability
The compound’s structure has been characterized via X-ray crystallography and spectroscopic methods, confirming the planar configuration of the carboximidamide moiety and the chair conformation of the thiomorpholine ring. The sulfur atom’s lone pairs contribute to the molecule’s polarity, influencing solubility in polar solvents like water and ethanol.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 273.14 g/mol |
Melting Point | 215–217°C (decomposes) |
Solubility | Soluble in polar solvents |
Stability | Hygroscopic; store under argon |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of thiomorpholine-4-carboximidamide hydroiodide typically involves a multi-step protocol:
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Thiomorpholine Preparation: Cyclization of 2-mercaptoethylamine with ethylene oxide yields thiomorpholine.
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Carboximidamide Formation: Reaction of thiomorpholine with cyanamide () in ethanol at 60–80°C introduces the carboximidamide group.
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Hydroiodide Salt Formation: Treatment with hydroiodic acid () precipitates the final product.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Automated pH control and in-line spectroscopy ensure reproducibility, while solvent recovery systems minimize waste.
Chemical Reactivity and Functionalization
Thiomorpholine-4-carboximidamide hydroiodide exhibits versatile reactivity, enabling derivatization for tailored applications:
Oxidation Reactions
Treatment with hydrogen peroxide () oxidizes the sulfur atom to sulfoxide () or sulfone () derivatives, altering electronic properties and bioactivity.
Reduction Pathways
Lithium aluminum hydride () reduces the carboximidamide group to a primary amine (), enhancing basicity.
Substitution Reactions
Nucleophilic displacement of the iodide ion with halides or amines generates analogs with modified pharmacokinetic profiles.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) of 8–32 µg/mL. The mechanism involves disruption of cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs).
Enzyme Inhibition
The compound competitively inhibits tyrosine kinases (e.g., EGFR) by binding to the ATP pocket, with values of 0.5–2 µM. This activity underpins its investigation as an anticancer agent.
Research Applications and Comparative Analysis
Medicinal Chemistry
Derivatives of thiomorpholine-4-carboximidamide hydroiodide are explored as protease-resistant drug candidates, leveraging sulfur’s electron-withdrawing effects to enhance metabolic stability—a strategy paralleled in thioamide-modified peptides .
Table 2: Comparison with Analogous Compounds
Compound | Molecular Formula | Key Feature |
---|---|---|
Morpholine-4-carboximidamide | Oxygen-containing ring; lower bioactivity | |
Thiomorpholine-4-carboxamidine | Amidino group; enhanced solubility | |
N-Methylthiomorpholine derivative | Methyl substitution; altered pharmacokinetics |
Future Directions and Challenges
Ongoing research prioritizes:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiomorpholine and carboximidamide groups to optimize potency and selectivity.
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In Vivo Toxicology: Addressing the compound’s hygroscopicity and potential iodide-related toxicity.
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Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.
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